(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate
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Overview
Description
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is a chemical compound with the molecular formula C22H19NO4 It is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate typically involves the reaction of 4-(benzyloxy)benzaldehyde with 4-methoxybenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Corresponding amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may exhibit biological activity, making it a candidate for studies in medicinal chemistry and drug development.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(methoxy)phenyl]methylidene}amino 4-methoxybenzoate
- (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate
- (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-hydroxybenzoate
Uniqueness
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy functional groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its ability to form stable complexes with metal ions and may also impact its biological activity.
Properties
IUPAC Name |
[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-20-13-9-19(10-14-20)22(24)27-23-15-17-7-11-21(12-8-17)26-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDUKKDPPEBRR-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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